(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Overview
Description
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a methoxy group at the 7th position, a phenylimino group at the 2nd position, and a carboxamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with aniline under acidic or basic conditions to form the phenylimino derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid from suitable starting materials.
- Condensation with aniline in the presence of a dehydrating agent.
- Purification of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide.
Reduction: Formation of 7-methoxy-2-(phenylamino)-2H-chromene-3-carboxamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylimino group may interact with nucleophilic sites on proteins, while the chromene core can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-methyl-2-(phenylimino)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- (2Z)-3,5,5-triphenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 2-methoxy-6-((E)-(phenylimino)methyl)phenol
Uniqueness
(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the carboxamide group at the 3rd position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Properties
IUPAC Name |
7-methoxy-2-phenyliminochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-8-7-11-9-14(16(18)20)17(22-15(11)10-13)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQBVHWSWBTCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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